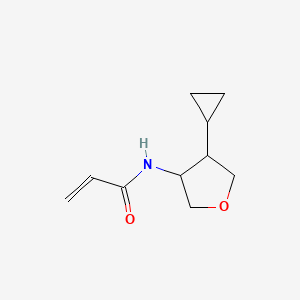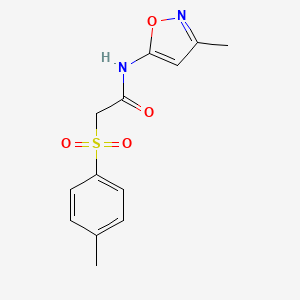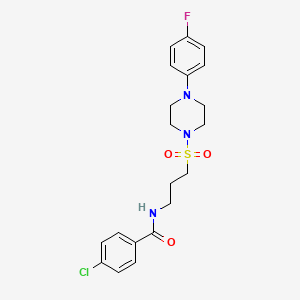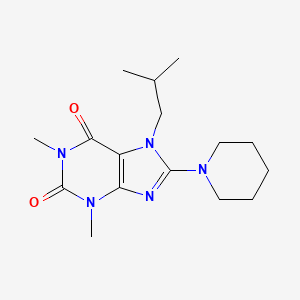
7-isobutyl-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-isobutyl-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C16H25N5O2 and its molecular weight is 319.409. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Asthmatic Activity
- A study on xanthene derivatives, including compounds structurally similar to 7-isobutyl-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione, reported their development for antiasthmatic activity. These compounds demonstrated significant pulmonary vasodilator activity, suggesting their potential as anti-asthmatic agents (Bhatia et al., 2016).
Antipsychotic Activity
- Research into arylpiperazinylalkyl derivatives of purine-2,6-dione, including compounds with a similar purine structure, identified their potential as multitarget 5-HT/D receptor agents. These compounds displayed significant affinities for 5-HT1A, 5-HT2A, 5-HT6, 5-HT7, and D2 receptors, suggesting their use as novel antipsychotic agents (Chłoń-Rzepa et al., 2016).
Anti-Mycobacterial Activity
- A series of purine linked piperazine derivatives was synthesized targeting Mycobacterium tuberculosis. These compounds showed promising activity against the pathogen, highlighting their potential as new inhibitors to combat tuberculosis (Konduri et al., 2020).
Cardiovascular Activity
- New derivatives with cardiovascular activity were synthesized and tested for their electrocardiographic, antiarrhythmic, and hypotensive activity. These findings indicate the potential of such compounds in cardiovascular disease management (Chłoń-Rzepa et al., 2004).
Antihistaminic Activity
- The synthesis and evaluation of theophylline and theobromine derivatives for antihistaminic activity revealed compounds with good inhibition of histamine-induced bronchospasm. These results suggest their application in treating allergic reactions (Pascal et al., 1985).
Properties
IUPAC Name |
1,3-dimethyl-7-(2-methylpropyl)-8-piperidin-1-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O2/c1-11(2)10-21-12-13(18(3)16(23)19(4)14(12)22)17-15(21)20-8-6-5-7-9-20/h11H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUHHZCCBOZORA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(N=C1N3CCCCC3)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
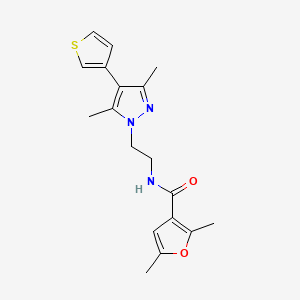
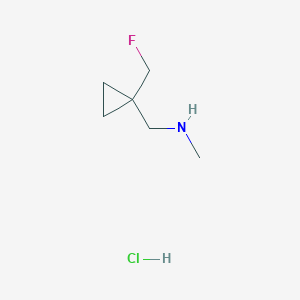
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methyl-4-propoxybenzenesulfonamide](/img/structure/B2870993.png)
![4-acetyl-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2870996.png)
![1-{4-[(4-Bromophenyl)methoxy]phenyl}ethan-1-ol](/img/structure/B2870998.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2,6-difluorophenyl)methanone](/img/structure/B2871000.png)
![[2,3-Bis(furan-2-yl)quinoxalin-6-yl]-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2871001.png)

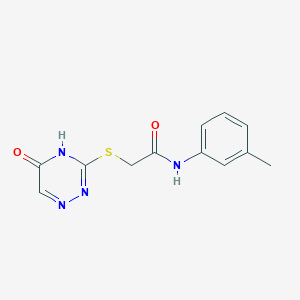
![2-[5-(4-Chlorophenyl)tetrazol-2-yl]-N-(4-cyanooxan-4-yl)acetamide](/img/structure/B2871007.png)
